
3H-1,2,4-Triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazole-3-thione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: 3H-1,2,4-Triazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic or basic conditions . Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of cost-effective and scalable processes. For example, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by acidification, is a widely used method .
化学反応の分析
Types of Reactions: 3H-1,2,4-Triazole-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives
科学的研究の応用
3H-1,2,4-Triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial, antifungal, and antiviral activities
Medicine: It has potential as an anticancer agent and is being studied for its role in enzyme inhibition and as a therapeutic agent for various diseases
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3-thione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is crucial for its potential use in treating neurodegenerative diseases.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
類似化合物との比較
3H-1,2,4-Triazole-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazole: While both compounds share the triazole ring, 1,2,4-Triazole lacks the sulfur atom, which imparts different chemical properties and biological activities.
1,3,4-Thiadiazole: This compound contains a similar sulfur-nitrogen heterocyclic structure but differs in the arrangement of atoms, leading to distinct reactivity and applications.
Prothioconazole: A triazolinethione derivative used as a fungicide, highlighting the agricultural applications of sulfur-containing triazoles.
Uniqueness: this compound is unique due to its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
36143-39-2 |
|---|---|
分子式 |
C2HN3S |
分子量 |
99.12 g/mol |
IUPAC名 |
1,2,4-triazole-3-thione |
InChI |
InChI=1S/C2HN3S/c6-2-3-1-4-5-2/h1H |
InChIキー |
PYRFHJUXDGQZPM-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=S)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


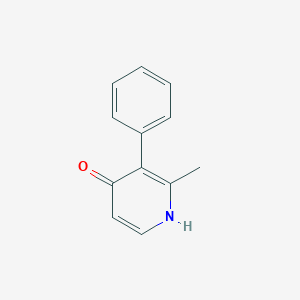
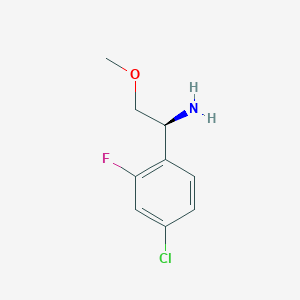

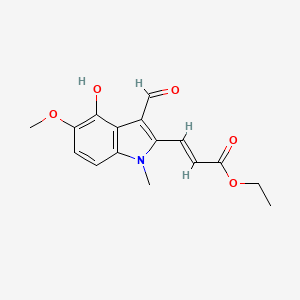


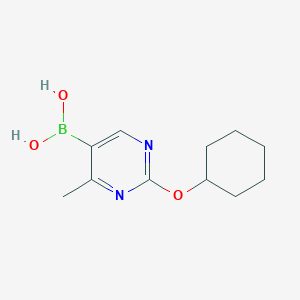
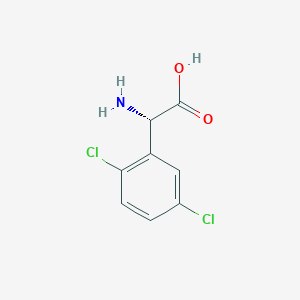
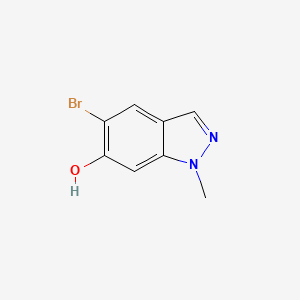

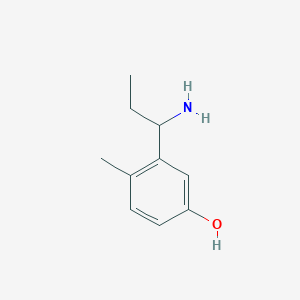
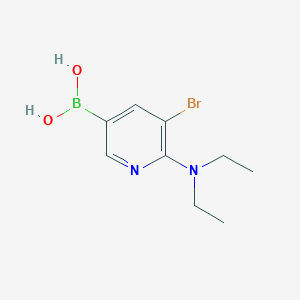
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
